alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine
CAS No.: 52777-74-9
Cat. No.: VC21337476
Molecular Formula: C13H18F3N
Molecular Weight: 245.28 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 52777-74-9 |
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Molecular Formula | C13H18F3N |
Molecular Weight | 245.28 g/mol |
IUPAC Name | N-propyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Standard InChI | InChI=1S/C13H18F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h4-6,9-10,17H,3,7-8H2,1-2H3 |
Standard InChI Key | WUNHMQPCNHSOOI-UHFFFAOYSA-N |
SMILES | CCCNC(C)CC1=CC(=CC=C1)C(F)(F)F |
Canonical SMILES | CCCNC(C)CC1=CC(=CC=C1)C(F)(F)F |
Appearance | Clear Colourless to Pale Yellow Oil |
Chemical Identity and Structure
Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine belongs to the phenethylamine class of compounds, characterized by a phenethyl group with specific modifications. Its IUPAC name is N-propyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine, featuring a trifluoromethyl group at the meta position of the phenyl ring. The molecular formula is C₁₃H₁₈F₃N with a molecular weight of approximately 245.28 g/mol. The compound contains a secondary amine with a propyl group attached to the nitrogen, a methyl group at the alpha position, and a trifluoromethyl group at the meta position of the phenyl ring.
The structural features of this compound can be represented by its canonical SMILES notation: CCCNC(C)CC1=CC(=CC=C1)C(F)(F)F. This notation encodes the arrangement of atoms and bonds in the molecule, providing a standardized representation of its structure.
Physical and Chemical Properties
The physical and chemical properties of alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine determine its behavior in various environments and reactions. While specific data for this compound is limited in the search results, we can infer certain properties based on its structure.
The presence of the trifluoromethyl group imparts distinct electronic properties to the molecule, affecting its reactivity and stability. Trifluoromethylated compounds typically exhibit enhanced lipophilicity and metabolic stability compared to their non-fluorinated counterparts, which can be advantageous in research applications.
The compound likely has limited water solubility due to its predominantly hydrophobic structure, although the presence of the amine functionality provides a hydrophilic element. Its logP value (octanol-water partition coefficient) would be expected to be positive, indicating greater solubility in non-polar solvents than in water.
Synthesis and Preparation
The synthesis of alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine typically involves multi-step organic reactions. While specific synthetic routes must be determined from reliable scientific sources, general approaches to similar phenethylamine derivatives often involve:
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Starting with an appropriately substituted trifluoromethylbenzaldehyde
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Conversion to the corresponding nitrostyrene derivative
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Reduction to form the amine
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N-alkylation with a propyl group
These reactions generally require precise control of conditions and may involve the use of various reagents and catalysts. For research purposes, high-purity synthesis methods would be essential to avoid confounding variables in experimental results.
Chemical Reactivity
Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine can potentially undergo various chemical transformations based on its functional groups:
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The secondary amine group can participate in reactions typical of amines, including:
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Acylation reactions to form amides
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Alkylation to form tertiary amines
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Reactions with aldehydes or ketones
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The trifluoromethyl group, being relatively stable, primarily influences the electronic properties of the aromatic ring rather than serving as a reaction center.
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The aromatic ring may undergo electrophilic aromatic substitution reactions, although the trifluoromethyl group would direct substitution preferentially to certain positions.
Biological Activity and Pharmacology
Understanding the biological activity of alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine requires examination of its structural similarities to other phenethylamine derivatives with known activities. Phenethylamines as a class include compounds that can interact with various neurotransmitter systems in the body.
The presence of the alpha-methyl group typically enhances resistance to metabolic degradation by monoamine oxidase (MAO) enzymes, potentially prolonging the compound's action in biological systems. The trifluoromethyl substituent could further modify its pharmacokinetic properties and receptor binding characteristics.
Research Applications
Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine may serve various research purposes:
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As a model compound for studying structure-activity relationships in phenethylamine derivatives
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In neuropharmacological research investigating neurotransmitter systems
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For developing analytical methods for detecting structurally related compounds
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As an intermediate in the synthesis of more complex molecules
Research applications would require consideration of the compound's purity, stability, and potential biological activities, with appropriate controls and safety measures in place.
Analytical Identification
For research purposes, identification and characterization of alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine typically involve multiple analytical techniques:
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Mass spectrometry (MS) can provide molecular weight confirmation and fragmentation patterns
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Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR, for structural elucidation
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Infrared (IR) spectroscopy to identify functional groups
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Chromatographic methods (HPLC, GC) for purity assessment
Property | Value | Source |
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IUPAC Name | N-propyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
CAS Number | 52777-74-9 | |
Molecular Formula | C₁₃H₁₈F₃N | |
Molecular Weight | 245.28 g/mol | |
InChI Key | WUNHMQPCNHSOOI-UHFFFAOYSA-N | |
Canonical SMILES | CCCNC(C)CC1=CC(=CC=C1)C(F)(F)F |
Comparison with Related Compounds
Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine shares structural features with several other phenethylamine derivatives, including those with known pharmacological properties. Comparing this compound with related structures can provide insights into potential activities and applications.
One related compound appearing in the search results is fenfluramine (CAS 458-24-2), which has been studied extensively . While these compounds share some structural similarities, they have different substitution patterns and likely different property profiles.
Table 2: Comparison of Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine with Related Compounds
Property | Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine | Fenfluramine |
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CAS Number | 52777-74-9 | 458-24-2 |
Trifluoromethyl position | meta | - |
N-alkyl group | propyl | methyl |
Additional features | - | Additional structural differences |
Future Research Directions
Further investigation of alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine could involve:
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Detailed structural analysis using advanced spectroscopic techniques
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Investigation of structure-activity relationships through systematic modification of functional groups
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Development of efficient synthetic routes and scale-up procedures
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Exploration of potential applications in various research fields
Such research would contribute to our understanding of this compound and its potential utility in scientific and possibly therapeutic contexts.
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